2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is a chemical compound belonging to the class of triazolopyridines
Mechanism of Action
Target of Action
The compound 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile is a pharmaceutical intermediate used in the preparation of Sitagliptin . Sitagliptin is an oral hypoglycemic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which stimulate insulin secretion in response to meals .
Mode of Action
As a DPP-4 inhibitor, Sitagliptin prevents the degradation of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, which in turn lowers blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the incretin pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the intestines in response to meals . These hormones stimulate insulin secretion from the pancreas . By inhibiting DPP-4, the enzyme that degrades incretins, Sitagliptin increases the levels of these hormones, enhancing their insulinotropic effects .
Pharmacokinetics
As an intermediate in the synthesis of sitagliptin, its properties would be expected to influence the pharmacokinetics of the final drug . Sitagliptin itself is rapidly absorbed after oral administration, with a bioavailability of approximately 87% . It is primarily excreted unchanged in the urine .
Result of Action
The result of the action of this compound, through its role in the synthesis of Sitagliptin, is the reduction of blood glucose levels in individuals with type 2 diabetes . This is achieved through the enhanced action of incretin hormones, leading to increased insulin secretion and decreased glucagon release .
Action Environment
The action of this compound, and the drugs it is used to synthesize, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and conditions that can affect the stability of the compound
Biochemical Analysis
Biochemical Properties
It is known that compounds in the THTP family have been identified to provide potent ligands for numerous receptors . This suggests that 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions.
Cellular Effects
Preliminary studies suggest that it may have significant effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not readily degrade
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile typically involves the following steps:
Formation of the Triazolopyridine Core: The core structure is often synthesized through cyclization reactions involving hydrazine and pyridine derivatives.
Introduction of the Acetonitrile Group: The acetonitrile group is introduced through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) and halides (Cl, Br) are employed.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable tool in drug discovery.
Medicine: The compound is being investigated for its potential therapeutic effects. It has been studied for its role in treating conditions such as inflammation, pain, and certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Comparison with Similar Compounds
Sitagliptin: A dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes.
Piperazine-fused Triazoles: Compounds with similar structural motifs used in medicinal chemistry.
Uniqueness: 2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile stands out due to its unique combination of structural features and reactivity
Properties
IUPAC Name |
2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-5-4-8-11-10-7-3-1-2-6-12(7)8/h1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCVELRESPYHBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CC#N)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.